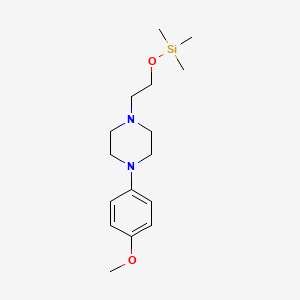
Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of N,N’-disubstituted ethylenediamines.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 4-methoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions using appropriate reagents and conditions.
Attachment of the Trimethylsilyloxyethyl Group: The final step involves the introduction of the trimethylsilyloxyethyl group. This can be accomplished through the reaction of the piperazine derivative with trimethylsilyl chloride and an appropriate base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted piperazine derivatives.
科学研究应用
Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered cellular functions.
Gene Expression Modulation: Influence on gene expression patterns, leading to changes in protein synthesis and cellular behavior.
相似化合物的比较
Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can be compared with other similar compounds, such as:
Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as 1-(4-chlorophenyl)piperazine and 1-(4-fluorophenyl)piperazine.
Methoxyphenyl Derivatives: Compounds with variations in the methoxyphenyl group, such as 1-(3-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine.
Trimethylsilyloxyethyl Derivatives: Compounds with different substituents on the trimethylsilyloxyethyl group, such as 1-(4-methoxyphenyl)-4-(2-hydroxyethyl)piperazine.
The uniqueness of Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
118161-79-8 |
|---|---|
分子式 |
C16H28N2O2Si |
分子量 |
308.49 g/mol |
IUPAC 名称 |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C16H28N2O2Si/c1-19-16-7-5-15(6-8-16)18-11-9-17(10-12-18)13-14-20-21(2,3)4/h5-8H,9-14H2,1-4H3 |
InChI 键 |
YJNHXVZONQBMJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


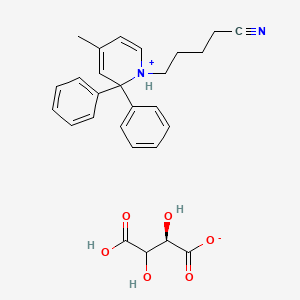



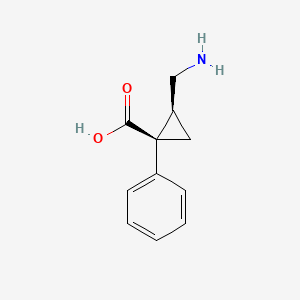
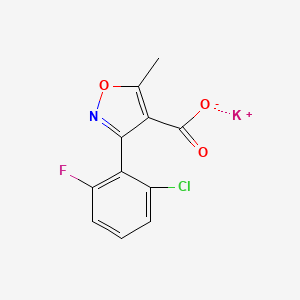
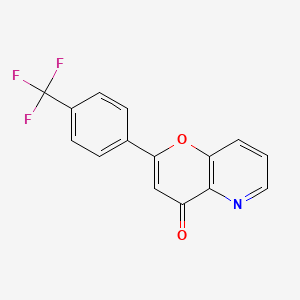
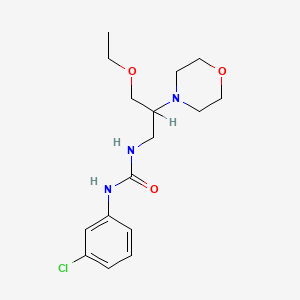
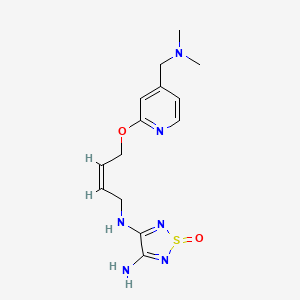

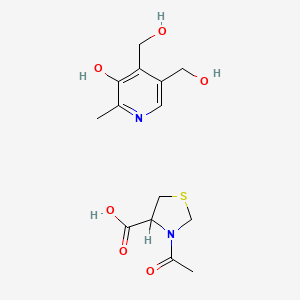

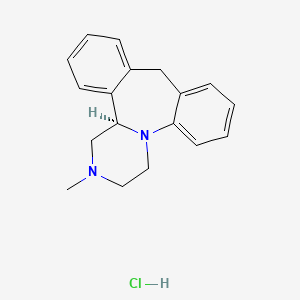
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)
